molecular formula C12H9BrClNO B13874282 3-(4-Bromo-2-chlorophenoxy)-2-methylpyridine

3-(4-Bromo-2-chlorophenoxy)-2-methylpyridine

Cat. No.: B13874282
M. Wt: 298.56 g/mol
InChI Key: DHOFLENNWVGHHW-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenoxy)-2-methylpyridine is an organic compound that belongs to the class of halogenated phenoxy pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a methylpyridine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenoxy)-2-methylpyridine typically involves the reaction of 4-bromo-2-chlorophenol with 2-methylpyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenoxy)-2-methylpyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(4-Bromo-2-chlorophenoxy)-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)-2-methyl-N-(3-pyridinylmethyl)propanamide
  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid

Uniqueness

3-(4-Bromo-2-chlorophenoxy)-2-methylpyridine is unique due to its specific halogenation pattern and the presence of a methylpyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenoxy)-2-methylpyridine

InChI

InChI=1S/C12H9BrClNO/c1-8-11(3-2-6-15-8)16-12-5-4-9(13)7-10(12)14/h2-7H,1H3

InChI Key

DHOFLENNWVGHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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